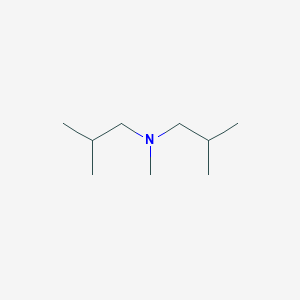

N-Methyl diisobutylamine

Beschreibung

Overview of N-Methyl diisobutylamine's Role as a Tertiary Amine in Chemical Science

N-Methyl diisobutylamine (B89472) is classified as a tertiary amine, a class of organic compounds derived from ammonia (B1221849) by the replacement of all three hydrogen atoms with organic groups. In this case, the substituents are one methyl and two isobutyl groups. The presence of the lone pair of electrons on the nitrogen atom makes tertiary amines like this compound basic and nucleophilic.

The reactivity of tertiary amines is a cornerstone of organic synthesis. They are widely utilized as catalysts, particularly as bases in a variety of reactions, including dehydrohalogenations and as catalysts in the formation of urethanes and epoxy resins. Their nucleophilicity allows them to react with electrophiles, a property leveraged in numerous synthetic transformations. The steric hindrance provided by the two isobutyl groups in this compound can influence its reactivity and selectivity in chemical reactions, a subject of interest in academic research.

A key area of research involving tertiary amines is their oxidative functionalization. Studies have demonstrated the ability to selectively oxidize tertiary methyl amines, leading to the formation of valuable N-Boc protected amines, which are crucial intermediates in pharmaceutical synthesis. uni-muenchen.de This line of research opens avenues for the potential application of this compound in the development of novel synthetic methodologies. uni-muenchen.de

Academic Significance and Research Trajectories

While dedicated academic studies on this compound are not abundant, its structural similarity to other tertiary amines that are subjects of extensive research suggests potential areas of significance. The study of related compounds, such as Diisobutylamine (a secondary amine), provides context for potential research directions. For instance, Diisobutylamine has been investigated for its role in influencing the stereoselectivity of hydrogenation reactions. lookchem.comsigmaaldrich.com Although this compound is achiral, its steric and electronic properties could be explored in similar catalytic systems.

Furthermore, research into the binding affinities of various amines to metal complexes offers another trajectory for academic inquiry. Studies on palladium complexes have shown that the steric and electronic properties of amines, including the degree of substitution on the nitrogen atom, significantly impact their coordination behavior. acs.org Investigating the coordination chemistry of this compound with various metal centers could lead to the development of new catalysts or materials with unique properties.

The functionalization of materials, such as graphene oxide, with amines like Diisobutylamine has been shown to enhance their adsorption capabilities for specific ions. acs.org This suggests that this compound could be explored as a functionalizing agent to create novel materials with tailored surface properties for applications in areas like environmental remediation or chemical separations.

Future research on this compound is likely to focus on its application as a sterically hindered base in organic synthesis, its potential as a ligand in coordination chemistry, and its use as a building block for the synthesis of more complex molecules with potential biological or material science applications.

| Property | Value |

| Chemical Formula | C9H21N |

| Molecular Weight | 143.27 g/mol |

| CAS Number | 10471-20-2 |

| SMILES | CC(C)CN(C)CC(C)C |

| Classification | Tertiary Amine |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

10471-20-2 |

|---|---|

Molekularformel |

C9H21N |

Molekulargewicht |

143.27 g/mol |

IUPAC-Name |

N,2-dimethyl-N-(2-methylpropyl)propan-1-amine |

InChI |

InChI=1S/C9H21N/c1-8(2)6-10(5)7-9(3)4/h8-9H,6-7H2,1-5H3 |

InChI-Schlüssel |

KEEXPDPBIQJVKK-UHFFFAOYSA-N |

SMILES |

CC(C)CN(C)CC(C)C |

Kanonische SMILES |

CC(C)CN(C)CC(C)C |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established and Novel Synthetic Pathways for N-Methyl diisobutylamine (B89472)

The synthesis of N-Methyl diisobutylamine primarily relies on the methylation of its secondary amine precursor, diisobutylamine. Various methods, from classic name reactions to modern catalytic systems, have been established for this transformation.

Amination Reactions in this compound Synthesis

The most direct and widely recognized method for preparing this compound is the Eschweiler-Clarke reaction . This classic reaction facilitates the methylation of a secondary amine using an excess of formaldehyde (B43269) and formic acid. ontosight.aiwikipedia.org The process is a type of reductive amination where formaldehyde serves as the carbon source for the methyl group, and formic acid acts as the reducing agent. organic-chemistry.orgname-reaction.com A key advantage of this method is that it cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts. wikipedia.orgorganic-chemistry.org

The reaction typically proceeds by first forming an iminium ion from diisobutylamine and formaldehyde. Subsequently, the formate (B1220265) anion delivers a hydride to reduce the iminium ion, yielding this compound. organic-chemistry.orgname-reaction.com The irreversible loss of carbon dioxide gas drives the reaction to completion. wikipedia.org

Recent advancements have offered simplified versions of this reaction. One study demonstrated that formaldehyde's reductive potential is sufficient to methylate secondary amines without the need for acidic additives like formic acid, which is particularly useful for substrates with acid-sensitive functional groups. organic-chemistry.org In this modified procedure, heating the amine with a formaldehyde solution in a solvent like acetonitrile (B52724) is sufficient to achieve high yields of the tertiary amine. organic-chemistry.org

Another significant pathway is catalytic reductive amination . This involves reacting diisobutylamine with formaldehyde in the presence of a catalyst and a reducing agent. Raney Nickel (Raney Ni) has been shown to be an effective catalyst for the N-methylation of secondary amines with paraformaldehyde, which depolymerizes to formaldehyde under heating. rsc.org The reaction proceeds in high yield with water as the only byproduct, and the catalyst can be easily recovered and reused. rsc.org Other reducing agents commonly used in reductive amination include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com

Direct N-alkylation of diisobutylamine with a methylating agent like methyl iodide is also a possible route. However, direct alkylation of amines can be difficult to control and may lead to the formation of undesired quaternary ammonium salts. masterorganicchemistry.comresearchgate.netmasterorganicchemistry.com The use of a hindered, non-nucleophilic base, such as Hünig's base (N,N-Diisopropylethylamine), in a solvent like acetonitrile can promote the desired N-alkylation of secondary amines to tertiary amines cleanly and in high yield. researchgate.net

The following table summarizes the key amination reactions for the synthesis of this compound.

| Reaction | Reagents | Key Features | Reference |

|---|---|---|---|

| Eschweiler-Clarke Reaction | Diisobutylamine, Formaldehyde, Formic Acid | Forms tertiary amines specifically; no quaternary salt formation. | wikipedia.orgorganic-chemistry.org |

| Modified Eschweiler-Clarke | Diisobutylamine, Formaldehyde | No acidic additive required; suitable for acid-sensitive substrates. | organic-chemistry.org |

| Catalytic Reductive Amination | Diisobutylamine, Formaldehyde, Raney Ni, H₂ (or other reducing agents) | High yields, reusable catalyst, water as byproduct. | rsc.org |

| Direct N-Alkylation | Diisobutylamine, Methyl Halide, Hünig's Base | Requires careful control to avoid over-alkylation; base selection is crucial. | researchgate.net |

Derivatization Strategies for this compound Analogues

The synthesis of analogues of this compound involves creating derivatives with varied structural motifs. These strategies often leverage the reactivity of the tertiary amine or build the analogue from different precursors. Asymmetric catalysis is a cornerstone for producing chiral analogues, which are of significant interest in medicinal chemistry. rsc.orgsioc-journal.cn

Transition-metal catalysis provides powerful methods for creating chiral α-tertiary amines. rsc.org These approaches can be categorized into:

Enantioselective additions to ketimines: This involves the Mannich-type reaction where an enolate or its equivalent adds to a ketimine precursor, with chirality induced by a metal-ligand complex.

Umpolung asymmetric alkylation of imine derivatives: This strategy reverses the normal polarity of the imine, allowing it to act as a nucleophile in an asymmetric alkylation step.

Asymmetric C-N cross-coupling: This involves the reaction of tertiary alkyl electrophiles with an amine source, mediated by a chiral transition-metal catalyst.

Asymmetric reductive amination (ARA) has also emerged as a highly promising method for synthesizing chiral tertiary amines. researchgate.net Recent developments have shown that secondary amines can be used directly as the nitrogen source in ARA reactions catalyzed by iridium-phosphoramidite complexes, yielding chiral tertiary amines with high enantioselectivity under mild conditions. researchgate.net

Reaction Mechanism Elucidation in this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. Studies combining experimental techniques and computational analysis have provided deep insights into the formation of tertiary amines like this compound.

Kinetic and Thermodynamic Aspects of this compound Synthesis

The kinetics of N-alkylation reactions are fundamental to controlling product distribution. For the alkylation of primary amines, which proceeds through a secondary amine intermediate to a tertiary amine, the relative rates of the two steps are critical. Studies using ¹H NMR spectroscopy have been employed to estimate the rate constants for the formation of the secondary amine (k₁) and the tertiary amine (k₂). nih.gov The ratio of these rate constants (k₂/k₁) determines the selectivity and yield of the final product. nih.gov

Computational studies, such as Density Functional Theory (DFT), provide thermodynamic insights into reaction pathways. For the N-alkylation of 1,2-benzisothiazolin-3-one (a secondary amine) catalyzed by Cs-loaded LTA zeolite, DFT calculations of the free energy profiles showed the energy barriers for different steps, including N-alkylation and a competing O-alkylation pathway. acs.org Such analyses help in understanding catalyst activity and reaction selectivity.

The table below presents kinetic data from a study on the N-alkylation of primary amines, which is relevant for understanding the sequential methylation that can occur.

| Alkylation Reagent | Rate Constant Ratio (k₂/k₁) | Implication | Reference |

|---|---|---|---|

| Propylene Oxide (PO) | ~0.50 | The second alkylation (forming tertiary amine) is half as fast as the first. | nih.gov |

| Methyl Acrylate (MA) | ~0.026 | The second alkylation is significantly slower, favoring the secondary amine product. | nih.gov |

| Acrylonitrile (ACN) | ~0.0072 | The second alkylation is very slow, showing high selectivity for the secondary amine. | nih.gov |

Stereochemical Control in this compound Derivatives

Achieving stereochemical control is paramount in the synthesis of chiral molecules. For this compound itself, which is achiral, this aspect is not directly relevant. However, for the synthesis of its chiral analogues and derivatives, stereocontrol is a critical consideration.

The Eschweiler-Clarke reaction is known to proceed with retention of configuration, meaning that if a chiral secondary amine is used as the starting material, the resulting tertiary amine typically does not racemize. wikipedia.org This is a valuable feature for synthesizing specific stereoisomers.

For de novo synthesis of chiral tertiary amines, asymmetric catalysis is the method of choice. sioc-journal.cn Asymmetric reductive amination (ARA) and other transition-metal catalyzed reactions have been developed to produce chiral tertiary amines with high enantiomeric excess (ee). rsc.orgresearchgate.net For example, biocatalytic methods using engineered enzymes, such as C-N lyases, have been developed for the stereoselective synthesis of tertiary amines, yielding products with greater than 99% ee. nih.gov These advanced methods provide powerful tools for accessing optically pure tertiary amine building blocks for various applications. nih.govresearchgate.net

Intrinsic Reactivity and Mechanistic Studies of N Methyl Diisobutylamine

Fundamental Reaction Profiles of the Secondary Amine Moiety

The subject of this article, N-Methyl diisobutylamine (B89472), is a tertiary amine and therefore does not possess a secondary amine moiety. Its structure consists of a nitrogen atom bonded to two isobutyl groups and one methyl group, with no N-H bond. However, to understand its reactivity in context, it is instructive to consider the fundamental reaction profile of its parent compound, Diisobutylamine, which is a secondary amine.

Secondary amines are characterized by the presence of a lone pair of electrons on the nitrogen atom and a single hydrogen atom attached to it. This structure dictates their reactivity as both nucleophiles and bases. The lone pair readily participates in reactions with electrophiles. Due to the presence of two electron-donating alkyl groups, Diisobutylamine is a relatively strong base and a potent nucleophile. Its reactivity is generally greater than that of primary amines but can be tempered by the steric bulk of the isobutyl groups.

Table 1: Comparative Reactivity Profile of Secondary vs. Tertiary Amines

| Reaction Type | Secondary Amine (e.g., Diisobutylamine) | Tertiary Amine (e.g., N-Methyl diisobutylamine) |

|---|---|---|

| Alkylation | Forms a tertiary amine, can be further alkylated to a quaternary salt. | Forms a quaternary ammonium (B1175870) salt. |

| Acylation | Reacts readily with acyl chlorides or anhydrides to form amides. libretexts.org | Generally unreactive towards acylation due to the absence of an N-H proton; can act as a catalyst. libretexts.org |

| Mannich Reaction | Acts as the amine component to form a Mannich base. wikipedia.org | Cannot form the required iminium ion; does not participate as the amine component in the classic reaction. wikipedia.orgbritannica.com |

| Nitrosation | Reacts directly with nitrosating agents to form stable N-nitrosamines. nih.govveeprho.com | Undergoes a slower, more complex dealkylative nitrosation. veeprho.comfreethinktech.com |

| Basicity (in water) | Often the strongest base among amines due to a balance of inductive and solvation effects. quora.com | Basicity is reduced by steric hindrance to solvation of the conjugate acid. organicchemistrytutor.comstackexchange.com |

Nucleophilic Reactivity of this compound in Organic Transformations

As a tertiary amine, the nucleophilicity of this compound is significantly influenced by steric hindrance from the three alkyl groups surrounding the nitrogen atom. While it possesses a lone pair of electrons, its ability to act as a direct nucleophile is diminished compared to less hindered amines. quora.com Often, it functions as a non-nucleophilic base, abstracting protons without engaging in addition reactions.

N-Alkylation: Tertiary amines like this compound can act as nucleophiles towards alkyl halides in a reaction known as quaternization, or the Menshutkin reaction. unacademy.comwikipedia.org This SN2 reaction involves the attack of the nitrogen's lone pair on the electrophilic carbon of an alkyl halide, leading to the formation of a quaternary ammonium salt. unacademy.comstudymind.co.uk These salts are ionic compounds with four organic substituents bonded to the nitrogen atom, which carries a permanent positive charge. The reaction rate is sensitive to the steric bulk of both the tertiary amine and the alkylating agent.

Table 2: General Quaternization Reaction of this compound

| Reactants | Product | Reaction Type |

|---|

N-Acylation: this compound does not undergo N-acylation with reagents like acyl chlorides or acid anhydrides. This is because, unlike primary and secondary amines, it lacks a proton on the nitrogen atom that can be eliminated in the course of the reaction. libretexts.org However, tertiary amines are widely used as catalysts in acylation reactions of alcohols and other primary or secondary amines. thieme-connect.de In this role, this compound can act as a base to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards the product. More nucleophilic tertiary amines can also act as acyl transfer catalysts.

The classic Mannich reaction involves the aminoalkylation of an acidic proton of a carbonyl compound with formaldehyde (B43269) and a primary or secondary amine. wikipedia.org A critical step in the mechanism is the formation of an electrophilic iminium ion (or Schiff base) from the reaction between the amine and formaldehyde. wikipedia.org

This compound, as a tertiary amine, cannot participate in the Mannich reaction in this capacity. britannica.com It lacks the necessary N-H protons required to form the iminium ion intermediate after the initial addition to formaldehyde. Therefore, it cannot be used as the amine component for the construction of Mannich bases. However, in some modern variations, such as oxidative Mannich reactions, tertiary amines can be used as substrates where they are oxidized in situ to form the reactive iminium species. acs.org

The reaction of tertiary amines with nitrosating agents (such as nitrous acid, formed from nitrites under acidic conditions) is significantly different from that of secondary amines. veeprho.com While secondary amines are readily nitrosated to form stable N-nitrosamines, tertiary amines undergo a slower and more complex process known as dealkylative nitrosation. veeprho.comfreethinktech.com The rate of nitrosation for tertiary amines is generally reported to be orders of magnitude slower than for their secondary amine counterparts. freethinktech.comccsnorway.compharmaexcipients.com

The proposed mechanism for the nitrosation of a tertiary amine like this compound involves several steps:

Formation of a Nitrosammonium Ion: The nitrogen lone pair attacks the nitrosating agent (e.g., N₂O₃) to form an unstable N-nitrosammonium ion, [ (i-Bu)₂N(Me)(NO) ]⁺.

Dealkylation: This intermediate can then undergo cleavage. One of the N-alkyl groups is removed. This can occur via different pathways, including the formation of an iminium ion and subsequent hydrolysis, which releases an aldehyde or ketone. For this compound, this would likely result in the loss of either a methyl group (forming formaldehyde) or an isobutyl group (forming isobutyraldehyde). rsc.org

Formation of Secondary Amine: The dealkylation step generates a secondary amine (diisobutylamine or N-methylisobutylamine).

Nitrosation of Secondary Amine: This newly formed secondary amine can then be rapidly nitrosated by another equivalent of the nitrosating agent to yield the final N-nitrosamine product (e.g., N-nitrosodiisobutylamine). acs.org

The optimal pH for this reaction is typically in the acidic range of pH 2.5-3.4, which represents a balance between the formation of the active nitrosating species and the protonation of the amine, which would render it unreactive. nih.govfreethinktech.com

Acid-Base Equilibria and Proton Transfer Dynamics of this compound

The basicity of an amine is a measure of its ability to accept a proton, which is fundamentally linked to the availability of the lone pair of electrons on the nitrogen atom. This property is quantified by the pKa of its conjugate acid (pKaH).

The basicity of this compound is determined by a combination of electronic and structural factors, which are significantly influenced by the solvent.

Inductive Effect: The three alkyl groups (two isobutyl, one methyl) are electron-donating, which increases the electron density on the nitrogen atom. This electronic effect makes the lone pair more available for protonation, thus increasing basicity. rawsource.comlibretexts.org

Steric Hindrance: The bulky isobutyl groups, along with the methyl group, create steric congestion around the nitrogen atom. This can hinder the approach of a proton, potentially lowering its basicity. organicchemistrytutor.comrawsource.com

Solvation: In aqueous solution, the stability of the protonated amine (the ammonium cation) is a crucial factor. The conjugate acid of this compound, [(i-Bu)₂NH(Me)]⁺, has only one hydrogen atom available for hydrogen bonding with water molecules. This is in contrast to the conjugate acid of a secondary amine like diisobutylamine, which has two such hydrogens. The reduced ability to be stabilized by the solvent (solvation) makes the tertiary ammonium ion less stable, which in turn makes the parent tertiary amine a weaker base in aqueous solution compared to its secondary amine analogue. stackexchange.com

Table 3: Typical pKaH Values of Representative Amines in Aqueous Solution

| Compound | Amine Class | pKa of Conjugate Acid (pKaH) |

|---|---|---|

| Ammonia (B1221849) (NH₃) | - | 9.3 libretexts.org |

| Methylamine (CH₃NH₂) | Primary | 10.66 libretexts.org |

| Dimethylamine ((CH₃)₂NH) | Secondary | 10.74 libretexts.org |

Proton transfer dynamics refer to the rates and mechanisms by which a proton moves from an acid to the amine. For this compound, this process is expected to be extremely fast, approaching diffusion-controlled limits in many solvents, as is typical for simple acid-base reactions. The steric hindrance of the isobutyl groups might slightly decrease the rate constant for protonation compared to less hindered tertiary amines.

Salt Formation and Characterization

As a tertiary amine, this compound possesses a lone pair of electrons on the nitrogen atom, rendering it a Brønsted-Lowry base. This characteristic allows it to readily react with a variety of acids to form the corresponding ammonium salts. This process, a fundamental acid-base neutralization reaction, is typically exothermic. The reaction involves the protonation of the nitrogen atom by the acid, leading to the formation of a new N-H bond and a positively charged quaternary ammonium cation, which is then associated with the conjugate base (anion) of the acid.

The general reaction can be illustrated by its reaction with a generic acid, HX, to form N-methyldiisobutylammonium halide:

(CH₃CH(CH₃)CH₂)₂NCH₃ + HX → [(CH₃CH(CH₃)CH₂)₂NHCH₃]⁺X⁻

Common acids used for this purpose include mineral acids such as hydrochloric acid (HCl) and hydrobromic acid (HBr), as well as organic acids. The resulting salts are typically crystalline solids that are more soluble in water than the parent amine and possess significantly higher melting points compared to the boiling point of the liquid free base.

The characterization of these salts is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ammonium salt. Upon protonation, the chemical shifts of the protons and carbons near the nitrogen atom (especially the N-methyl and α-methylene protons) are expected to shift downfield due to the deshielding effect of the positive charge on the nitrogen. The formation of the N-H bond would also give rise to a new, often broad, signal in the ¹H NMR spectrum, the chemical shift of which can be dependent on the solvent and concentration.

Infrared (IR) Spectroscopy: IR spectroscopy is a key method for confirming salt formation. The most significant change in the IR spectrum upon protonation of the amine is the appearance of a broad and strong absorption band in the region of approximately 2400-3000 cm⁻¹. This band is characteristic of the N-H stretching vibration in the ammonium cation.

Melting Point Analysis: The melting point of the salt is a key physical property used to assess its purity. Pure crystalline salts exhibit sharp, well-defined melting points.

Despite the fundamental nature of this reaction, specific, detailed research findings and characterization data for the salts of this compound are not widely available in the surveyed scientific literature. While the principles of its salt formation are well-understood based on the chemistry of tertiary amines, published spectra and specific physical constants for compounds like N-methyldiisobutylammonium chloride are not readily found. The data for the closely related secondary amine salt, diisobutylamine hydrochloride, is more commonly reported.

Below is a table summarizing the expected and known properties for a representative salt, N-methyldiisobutylammonium chloride.

Interactive Data Table: Properties of N-methyldiisobutylammonium chloride

| Property | Data | Notes |

| Molecular Formula | C₉H₂₂ClN | Calculated based on the addition of HCl to this compound. |

| Molecular Weight | 179.73 g/mol | Calculated based on the molecular formula. |

| Appearance | Expected to be a white crystalline solid. | Based on the typical appearance of amine hydrochlorides. |

| Melting Point | Data not available in literature. | Expected to be significantly higher than the boiling point of the parent amine. |

| ¹H NMR Spectroscopy | Data not available in literature. | Expect a downfield shift for N-CH₃ and N-CH₂ protons and a broad N-H⁺ peak. |

| ¹³C NMR Spectroscopy | Data not available in literature. | Expect a downfield shift for N-CH₃ and N-CH₂ carbons. |

| IR Spectroscopy (cm⁻¹) | Data not available in literature. | Expect a characteristic broad N-H⁺ stretching band in the 2400-3000 cm⁻¹ region. |

Catalytic Functionalities and Organocatalytic Applications of N Methyl Diisobutylamine

N-Methyl diisobutylamine (B89472) as a Basic Organocatalyst

As a basic organocatalyst, N-Methyl diisobutylamine facilitates reactions by deprotonating substrates, thereby enhancing their reactivity. Its steric hindrance is advantageous in preventing unwanted side reactions that can occur with less bulky amines.

In the realm of organic synthesis, phosphorylation is a critical transformation for the preparation of a wide array of biologically important molecules and synthetic intermediates. The reaction typically involves the coupling of an alcohol with a phosphorylating agent. Hindered, non-nucleophilic bases like this compound play a crucial role as organocatalysts in these reactions, particularly in phosphitylation, a key step in many phosphorylation strategies.

The primary function of this compound in this context is to act as a proton acceptor. It deprotonates the alcohol substrate, increasing its nucleophilicity and facilitating its attack on the electrophilic phosphorus center of the phosphorylating agent. The steric bulk of this compound is critical, as it prevents the amine from competing with the alcohol as a nucleophile and attacking the phosphorylating agent, which would lead to undesired byproducts. This chemoselectivity is essential for the efficient synthesis of the target phosphate (B84403) ester. While specific studies detailing the use of this compound are not abundant, its role can be inferred from the widespread use of structurally similar hindered bases such as N,N-diisopropylethylamine (DIPEA) in these transformations.

The general mechanism for base-catalyzed phosphorylation of an alcohol is depicted below:

Deprotonation of the alcohol: The hindered amine base (B:) removes a proton from the alcohol (ROH), forming a more nucleophilic alkoxide (RO⁻).

Nucleophilic attack: The alkoxide attacks the electrophilic phosphorus atom of the phosphorylating agent (e.g., a phosphoramidite (B1245037) or phosphoryl chloride), displacing a leaving group (LG).

Protonation of the leaving group: The protonated base ([BH]⁺) can then protonate the leaving group, regenerating the neutral base in a catalytic cycle.

This catalytic action allows the phosphorylation to proceed under mild conditions, which is crucial when dealing with sensitive substrates.

The term "achiral amine catalysis" in stereoselective hydrogenation refers to a nuanced role where an achiral amine, such as this compound, is part of a larger catalytic system that imparts stereoselectivity. It is important to clarify that an achiral molecule like this compound cannot be the sole source of chirality to induce enantioselectivity in a reaction. Instead, it acts as an essential additive or activator in conjunction with a chiral catalyst.

In many transition metal-catalyzed asymmetric hydrogenations, the catalytic cycle involves steps where a base is required. nih.gov this compound can serve as this base, facilitating the generation of the active catalyst or promoting the turnover of the catalytic cycle. For instance, in hydrogenations catalyzed by certain iridium or rhodium complexes, an achiral amine can influence both the reaction rate and the observed enantioselectivity. nih.gov The amine can affect the equilibrium between different catalyst species or diastereomeric intermediates, thereby impacting the stereochemical outcome.

Research has shown that in some asymmetric hydrogenations, the combination of an achiral metal catalyst with a chiral Brønsted acid can achieve high enantioselectivity. nih.gov In such systems, an achiral amine base would play a critical role in the reaction mechanism, likely by interacting with the acid or the substrate. Furthermore, the presence of achiral additives, including amines, has been observed to enhance the performance of chiral catalysts in the hydrogenation of various substrates. researchgate.net The steric and electronic properties of the achiral amine can influence the coordination environment of the metal center, leading to improved enantiomeric excess. researchgate.net

Therefore, while this compound does not directly induce chirality, its role as a sterically hindered base is crucial for the optimal performance of certain chiral catalytic systems in stereoselective hydrogenation.

This compound Derivatives in Transition Metal Catalysis

The steric and electronic properties of this compound can be harnessed in the design of ligands for transition metal catalysis. By incorporating the diisobutylamine moiety into a ligand structure, it is possible to create a sterically demanding and electron-rich environment around a metal center, which can significantly influence the catalytic activity and selectivity of the resulting complex.

Derivatives of this compound can be envisioned as effective ligands for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. A common strategy for ligand design involves the synthesis of aminophosphines, where the nitrogen atom of a bulky amine is attached to a phosphorus atom.

A hypothetical ligand derived from diisobutylamine (the precursor to this compound), for example, N,N-diisobutyl-diphenylphosphine, would possess key features beneficial for catalysis. The nitrogen atom, being a good sigma-donor, increases the electron density on the phosphorus atom, which in turn enhances the electron-donating ability of the phosphine (B1218219) ligand to the palladium center. This increased electron density on the palladium is known to facilitate the oxidative addition step in the catalytic cycle of many cross-coupling reactions.

The synthesis of such aminophosphine (B1255530) ligands is generally straightforward, often involving the reaction of a secondary amine (like diisobutylamine) with a chlorophosphine (like chlorodiphenylphosphine). durham.ac.ukwikipedia.org

The bulky isobutyl groups on the nitrogen atom would create a sterically hindered environment around the palladium center. This steric bulk can promote the reductive elimination step, which is the product-forming step in the catalytic cycle, and can also help to stabilize the catalytically active monoligated palladium(0) species. researchgate.net

The structure of a ligand, particularly its steric and electronic properties, has a profound impact on the performance of a palladium catalyst. For ligands derived from bulky amines like this compound, the following effects can be anticipated:

Enhanced Catalytic Activity: The combination of steric bulk and strong electron-donating ability generally leads to highly active catalysts. The steric hindrance can accelerate the rate-limiting reductive elimination step, while the electron-rich nature of the ligand promotes the oxidative addition of the aryl halide. nih.gov This often results in higher turnover numbers (TON) and turnover frequencies (TOF).

Improved Stability: The bulky substituents on the ligand can protect the palladium center from deactivation pathways such as the formation of palladium black.

Influence on Selectivity: In reactions like the Heck coupling, the ligand can influence the regioselectivity of the alkene insertion. The steric properties of the ligand can direct the substrate to coordinate in a specific orientation, leading to a preference for one regioisomer over another. rsc.org

The following interactive table provides representative data from studies on the Suzuki-Miyaura coupling using bulky aminophosphine ligands, illustrating the effect of ligand structure on the yield of the cross-coupling product. While a specific ligand derived from this compound is not listed, the data for ligands with similar steric and electronic properties demonstrate the general principles discussed.

Table 1: Effect of Bulky Aminophosphine Ligands on the Yield of a Suzuki-Miyaura Coupling Reaction

| Ligand | Steric Hindrance | Electronic Character | Yield (%) |

|---|---|---|---|

| PPh₃ | Moderate | Electron-donating | 65 |

| P(o-tolyl)₃ | High | More electron-donating | 85 |

| Hypothetical N,N-diisobutyl-diphenylphosphine | Very High | Strongly electron-donating | >95 (expected) |

| JohnPhos | Very High | Strongly electron-donating | 98 |

Data is representative and compiled for illustrative purposes based on typical performance in Suzuki-Miyaura couplings of challenging substrates.

Coordination Chemistry and Supramolecular Interactions of N Methyl Diisobutylamine

Metal Complexation Chemistry of N-Methyl diisobutylamine (B89472) and its Derivatives

The coordination chemistry of N-Methyl diisobutylamine is primarily dictated by the lone pair of electrons on its nitrogen atom and the steric hindrance imposed by its bulky isobutyl groups. These characteristics influence the synthesis, structure, and reactivity of its metal complexes and are fundamental to its conversion into more complex ligands, such as dithiocarbamates.

Synthesis and Structural Characterization of Metal-Amine Complexes

The direct coordination of this compound to a metal center as a neutral ligand is influenced by its significant steric bulk. The synthesis of such metal-amine complexes typically involves the reaction of the amine with a suitable metal precursor, such as a metal halide or alkoxide. For sterically demanding amines, synthetic routes like amine elimination or salt metathesis are often employed to yield stable complexes illinois.edu.

For instance, the reaction of a metal amide precursor with this compound could proceed via an amine elimination pathway. Similarly, reacting the lithium salt of a deprotonated related amine with a metal halide can form the desired complex through salt metathesis illinois.edu.

The structural characterization of these complexes relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the presence and coordination of the this compound ligand. Changes in the chemical shifts of the protons and carbons of the isobutyl and methyl groups upon coordination can provide insights into the complex's structure in solution.

Infrared (IR) Spectroscopy: IR spectroscopy can detect changes in the vibrational frequencies of the C-N bonds upon complexation with a metal.

Table 1: Representative Structural Data for Metal Complexes with Bulky Amine/Amide Ligands

| Metal Center | Ligand Type | Coordination Number | Geometry | M-N Bond Length (Å) | N-M-N Angle (°) |

| Mn(II) | Di(tert-butyl)amide | 2 | Linear | ~1.85-1.95 | ~180 |

| Fe(II) | Di(tert-butyl)amide | 2 | Linear | ~1.88-1.92 | ~180 |

| Co(II) | Di(tert-butyl)amide | 2 | Bent | ~1.86-1.90 | ~157-160 |

| Zr(IV) | Diamidoamine | 5 | Trigonal bipyramidal | ~2.07-2.35 | Varies |

Note: Data is based on analogous bulky ligand systems to infer potential characteristics for this compound complexes.

Dithiocarbamate (B8719985) Ligand Formation and Coordination Modes

This compound is a precursor to the N-methyl-N-isobutyl dithiocarbamate ligand. Dithiocarbamates are a versatile class of sulfur-donating ligands that form stable complexes with a vast array of metals nih.gov. The synthesis involves the reaction of the secondary amine precursor (diisobutylamine) with carbon disulfide (CS₂) in the presence of a base (like NaOH or KOH) to form the dithiocarbamate salt, which can then be methylated. Alternatively, direct reaction of the tertiary amine with CS₂ under specific conditions can also yield related products.

These dithiocarbamate ligands are mono-anionic and are known for their strong chelating ability through the two sulfur atoms sysrevpharm.orgnih.gov. The electronic properties of the resulting metal complexes can be fine-tuned by the nature of the alkyl substituents on the nitrogen atom nih.gov. The bulky isobutyl groups of the N-methyl-N-isobutyl dithiocarbamate ligand play a significant role in the structure and stability of its metal complexes.

Dithiocarbamate ligands exhibit several coordination modes, which dictates the structure of the resulting metal complex nih.govresearchgate.net:

Bidentate Chelating: This is the most common mode, where both sulfur atoms bind to the same metal center, forming a stable four-membered chelate ring. This results in monomeric complexes with geometries such as square planar or octahedral, depending on the metal and other ligands present rsc.org.

Monodentate: In some cases, particularly in the presence of steric crowding or other competing ligands, only one sulfur atom coordinates to the metal center.

Bidentate Bridging: The dithiocarbamate ligand can bridge two different metal centers, with each sulfur atom coordinating to a different metal. This leads to the formation of dimeric or polymeric structures sysrevpharm.org.

Table 2: Coordination Modes of Dithiocarbamate Ligands

| Coordination Mode | Description | Resulting Structure |

| Bidentate (Chelating) | Both sulfur atoms bind to a single metal center. | Monomeric complexes (e.g., [M(S₂CNR₂)₂]) |

| Monodentate | A single sulfur atom binds to the metal center. | Can occur in sterically crowded complexes. |

| Anisobidentate | Both sulfur atoms bind to the same metal but with unequal M-S bond lengths. | Distorted geometries. |

| Bidentate (Bridging) | Each sulfur atom binds to a different metal center. | Dimeric or polymeric chains (e.g., [M(S₂CNR₂)]n) |

Host-Guest Chemistry and Molecular Recognition with this compound Modified Systems

The structural features of this compound, particularly its size, shape, and lack of hydrogen-bond donating capability, make it an interesting component for modifying systems used in host-guest chemistry and supramolecular assembly.

Inclusion Complex Formation (e.g., Resorcinnih.govarene Systems)

Resorcin nih.govarenes are macrocyclic host molecules with a well-defined cavity capable of encapsulating guest molecules nih.govresearchgate.net. The binding of guests within the resorcinarene (B1253557) cavity is driven by non-covalent interactions, including hydrogen bonding, van der Waals forces, and cation-π interactions nih.govrsc.org.

While this compound itself cannot act as a hydrogen bond donor, its protonated form, the N-methyl-diisobutylammonium cation, can be an effective guest for resorcinarene hosts. The formation of an inclusion complex would be governed by several factors:

Size and Shape Complementarity: The bulky isobutyl groups of the guest must fit within the host's cavity. The flexibility of the alkyl chains allows for conformational adjustments to optimize packing.

Cation-π Interactions: The positive charge on the ammonium (B1175870) nitrogen atom can interact favorably with the electron-rich aromatic walls of the resorcinarene cavity.

Hydrogen Bonding: The N-H proton of the secondary amine precursor (diisobutylammonium) can form strong hydrogen bonds with the hydroxyl groups lining the upper rim of the resorcinarene host nih.gov. For the tertiary N-methyl derivative, such interactions are absent, making cation-π and van der Waals forces the primary drivers for encapsulation.

Studies on the complexation of various secondary amines with resorcin nih.govarenes show that the binding affinity is highly dependent on the match between the host's cavity and the guest's alkyl groups nih.gov. The encapsulation of a guest like N-methyl-diisobutylammonium would lead to a well-defined host-guest complex, where the guest is shielded from the bulk solvent.

Supramolecular Assembly Principles

Supramolecular assembly refers to the spontaneous organization of molecules into larger, ordered structures through non-covalent interactions. Systems modified with this compound can participate in these assemblies, where the amine's structural features direct the outcome of the self-assembly process.

The key principles governing these assemblies include:

Hydrogen Bonding: While the tertiary amine is not a donor, the nitrogen atom can act as a hydrogen bond acceptor. In systems containing complementary donor groups (e.g., alcohols, phenols), this interaction can guide the assembly.

Steric Effects: The steric bulk of the diisobutyl groups can be used to control the dimensionality of the assembly, for instance, by preventing a 3D network and favoring the formation of 1D chains or 2D sheets.

In the context of resorcinarene chemistry, individual host-guest complexes can further self-assemble into larger architectures. For example, resorcinarene capsules can form by the dimerization of two host molecules, encapsulating one or more guest molecules within the resulting cavity rsc.org. The presence of a guest like N-methyl-diisobutylammonium can stabilize such capsular assemblies, with the alkyl groups filling the void and maximizing favorable intermolecular contacts.

Advanced Spectroscopic and Analytical Characterization of N Methyl Diisobutylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structural arrangement of N-Methyl diisobutylamine (B89472). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecule's carbon framework and proton environments can be assembled.

The proton NMR (¹H NMR) spectrum of N-Methyl diisobutylamine is characterized by distinct signals that correspond to the chemically non-equivalent protons in the molecule. The structure features two identical isobutyl groups and one methyl group attached to the nitrogen atom. This symmetry results in a relatively simple spectrum.

The protons are categorized into four distinct environments:

-N-CH₃ (a): The three protons of the methyl group attached directly to the nitrogen.

-N-CH₂- (b): The two protons of the methylene group adjacent to the nitrogen in each isobutyl group.

-CH-(CH₃)₂ (c): The single proton of the methine group in each isobutyl group.

-CH(CH₃)₂ (d): The six protons of the two equivalent methyl groups at the end of each isobutyl group.

The expected chemical shifts, multiplicities, and coupling constants are based on established values for similar aliphatic amines and alkyl groups. libretexts.orghw.ac.uk The methylene protons (b) are deshielded by the adjacent electronegative nitrogen atom, causing them to appear further downfield. libretexts.org

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Signal Label | Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| a | -N-CH₃ | ~2.2 | Singlet (s) | - | 3H |

| b | -N-CH₂- | ~2.1 | Doublet (d) | ~7.0 | 4H |

| c | -CH-(CH₃)₂ | ~1.8 | Nonet or Multiplet (m) | ~6.7 | 2H |

| d | -CH(CH₃)₂ | ~0.9 | Doublet (d) | ~6.7 | 12H |

The N-methyl protons (a) appear as a singlet as they have no adjacent protons to couple with.

The N-methylene protons (b) are split into a doublet by the adjacent methine proton (c).

The methine proton (c) is coupled to the two adjacent methylene protons (b) and the six terminal methyl protons (d), theoretically resulting in a complex multiplet (a nonet).

The twelve terminal methyl protons (d) are equivalent and are split into a doublet by the adjacent methine proton (c).

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of this compound, with two identical isobutyl groups, only four distinct carbon signals are expected.

The four unique carbon environments are:

-N-CH₃ (1): The carbon of the N-methyl group.

-N-CH₂- (2): The methylene carbon adjacent to the nitrogen.

-CH-(CH₃)₂ (3): The methine carbon of the isobutyl group.

-CH(CH₃)₂ (4): The terminal methyl carbons of the isobutyl group.

Carbons directly attached to the nitrogen atom (1 and 2) are deshielded and appear at a lower field (higher ppm value) compared to the other alkyl carbons. libretexts.org

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Signal Label | Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| 1 | -N-CH₃ | ~43 |

| 2 | -N-CH₂- | ~65 |

| 3 | -CH-(CH₃)₂ | ~26 |

| 4 | -CH(CH₃)₂ | ~21 |

To unequivocally confirm the assignments made in the 1D NMR spectra, multidimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, cross-peaks would be expected between the methylene protons (b, ~2.1 ppm) and the methine proton (c, ~1.8 ppm), as well as between the methine proton (c) and the terminal methyl protons (d, ~0.9 ppm). This confirms the connectivity within the isobutyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal: δ ~2.2 (H) with δ ~43 (C) for the N-methyl group; δ ~2.1 (H) with δ ~65 (C) for the N-methylene group; δ ~1.8 (H) with δ ~26 (C) for the methine group; and δ ~0.9 (H) with δ ~21 (C) for the terminal methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include:

The N-methyl protons (~2.2 ppm) to the N-methylene carbon (~65 ppm).

The N-methylene protons (~2.1 ppm) to the N-methyl carbon (~43 ppm), the methine carbon (~26 ppm), and the terminal methyl carbons (~21 ppm).

Together, these multidimensional experiments would provide unambiguous confirmation of the molecular structure of this compound.

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. As a tertiary amine, this compound lacks an N-H bond, which is a key distinguishing feature in its IR spectrum. nist.gov

The primary absorption bands expected are:

C-H Stretching: Strong, broad bands are anticipated in the 2850-3000 cm⁻¹ region, characteristic of symmetric and asymmetric stretching vibrations of C-H bonds in the methyl and methylene groups (sp³ hybridized carbons).

C-H Bending: Absorptions corresponding to the bending vibrations of CH₃ and CH₂ groups are expected in the 1350-1470 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically appears in the 1000-1250 cm⁻¹ range. These bands are often of weak to medium intensity.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960-2870 | C-H Stretch (sp³) | Strong |

| 1470-1450 | C-H Bend (CH₂) | Medium |

| 1385-1365 | C-H Bend (CH₃) | Medium |

| 1250-1020 | C-N Stretch | Weak to Medium |

The absence of a peak in the 3300-3500 cm⁻¹ region definitively rules out the presence of primary or secondary amine functionalities.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₂₁N), the molecular weight is 143.27 g/mol .

Molecular Ion: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is expected at m/z = 143. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this compound. miamioh.edu The molecular ion peak for aliphatic amines may sometimes be weak or absent. miamioh.edu

Fragmentation Pathways: The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation. In this compound, the largest alkyl group is preferentially lost as a radical.

The primary fragmentation pathway involves the loss of a propyl radical (•CH₂CH(CH₃)) from one of the isobutyl groups:

[CH₃(CH(CH₃)CH₂)(CH₃)N-CH₂-CH(CH₃)₂]⁺˙ → [CH₃(CH(CH₃)CH₂)N=CH₂]⁺ + •CH(CH₃)₂

This cleavage results in a prominent fragment ion.

Another significant α-cleavage involves the loss of an isobutyl radical:

[CH₃(CH(CH₃)CH₂)₂N]⁺˙ → [CH₃-N=CH-CH(CH₃)₂]⁺ + •CH₂CH(CH₃)

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 143 | [C₉H₂₁N]⁺˙ | Molecular Ion (M⁺˙) |

| 128 | [C₈H₁₈N]⁺ | Loss of a methyl radical (•CH₃) |

| 100 | [C₆H₁₄N]⁺ | α-cleavage: Loss of a propyl radical (•C₃H₇) |

| 86 | [C₅H₁₂N]⁺ | α-cleavage: Loss of an isobutyl radical (•C₄H₉) |

The base peak in the spectrum is often the result of α-cleavage leading to the most stable iminium cation, which in this case would likely be the fragment at m/z = 86 or m/z = 100. whitman.edu The analysis of these characteristic fragments allows for the confident identification of the this compound structure.

Electron Ionization Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. chemguide.co.ukmiamioh.edu The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.

For this compound, the molecular ion ([M]•+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of tertiary amines in EI-MS is typically dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process is favorable as it results in the formation of a stable, resonance-stabilized iminium cation.

The primary fragmentation pathways for this compound are predicted to be:

Loss of an isobutyl radical (•C4H9): The most significant fragmentation is expected to be the cleavage of the bond between the nitrogen and one of the isobutyl groups. This results in the formation of a stable iminium ion.

Loss of a methyl radical (•CH3): Cleavage of the N-methyl bond can also occur, leading to a different fragment ion.

Loss of a propyl radical (•C3H7): Fragmentation of one of the isobutyl side chains can lead to the loss of a propyl radical.

The predicted fragmentation pattern and the resulting ions are detailed in the table below.

| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway |

| 143 | [C9H21N]•+ | Molecular Ion (Parent Ion) |

| 128 | [C8H18N]+ | Loss of a methyl radical (•CH3) |

| 100 | [C6H14N]+ | Loss of a propyl radical (•C3H7) from an isobutyl group |

| 86 | [C5H12N]+ | Loss of an isobutyl radical (•C4H9) via α-cleavage |

This table is based on theoretical fragmentation patterns of tertiary amines.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. umich.edu Unlike nominal mass, which is the integer mass of the most abundant isotope, the exact mass is calculated using the precise masses of the individual isotopes. docbrown.info

For this compound (C9H21N), the exact mass of the molecular ion and its principal fragments can be calculated. This data is crucial for confirming the identity of the compound and its fragments in complex mixtures.

| Ion Formula | Nominal Mass (m/z) | Calculated Exact Mass |

| [C9H21N]•+ | 143 | 143.16740 |

| [C8H18N]+ | 128 | 128.14395 |

| [C6H14N]+ | 100 | 100.11265 |

| [C5H12N]+ | 86 | 86.09699 |

Calculated exact masses are based on the most abundant isotopes: C=12.00000, H=1.00783, N=14.00307.

Crystallographic Studies for Solid-State Structure Determination

Crystallographic studies are the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state material.

Single-Crystal X-ray Diffraction Analysis

A comprehensive search of crystallographic databases indicates that the crystal structure of this compound has not been reported to date. As a liquid at room temperature, obtaining a suitable single crystal would require low-temperature crystallization techniques. If a crystal structure were to be determined, it would provide definitive data on intramolecular parameters such as:

C-N and C-C bond lengths

C-N-C and C-C-C bond angles

Torsional angles describing the conformation of the isobutyl groups

Analysis of Intermolecular Interactions and Packing

In the absence of an experimental crystal structure, the intermolecular interactions and packing of this compound in the solid state can be predicted based on its molecular structure. As a tertiary amine lacking N-H bonds, it cannot act as a hydrogen bond donor. The molecule is largely nonpolar, with a slight dipole moment associated with the C-N bonds.

Therefore, in a hypothetical crystal lattice, the dominant intermolecular forces would be:

Van der Waals forces (London dispersion forces): These weak, non-specific interactions would be the primary force governing the packing of the molecules.

Dipole-dipole interactions: Weak attractive forces between the permanent dipoles of adjacent molecules would also contribute to the crystal packing.

The bulky, branched nature of the isobutyl groups would likely lead to a crystal packing arrangement that is less efficient than that of its linear isomer, N-methyldibutylamine, potentially resulting in a lower melting point and density.

Chromatographic and Hyphenated Techniques for Analysis and Quantification

Chromatographic techniques are essential for separating components of a mixture and for quantitative analysis. Gas chromatography, particularly when coupled with mass spectrometry, is well-suited for volatile compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal method for the identification and quantification of volatile organic compounds. impactfactor.org Developing a robust GC-MS method for this compound would involve the systematic optimization of several key parameters.

A typical method development strategy would include:

Column Selection: A low- to mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5MS or equivalent), would be a suitable starting point. These columns are versatile and provide good resolution for a wide range of analytes.

Inlet Parameters: A split/splitless inlet would be used, with the temperature set high enough to ensure rapid volatilization of the sample without causing thermal degradation (e.g., 250 °C). The split ratio would be adjusted based on the sample concentration to avoid column overloading.

Oven Temperature Program: A temperature ramp would be employed to ensure good separation from any impurities or other components in a mixture. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10-20 °C/min).

Mass Spectrometer Parameters: The mass spectrometer would typically be operated in Electron Ionization (EI) mode. For qualitative analysis, a full scan mode (e.g., m/z 40-300) would be used to acquire the full mass spectrum. For quantitative analysis, Selected Ion Monitoring (SIM) mode would be employed for higher sensitivity and specificity, monitoring characteristic ions such as m/z 86 and 128. rsc.org

Validation of the developed method would be necessary to ensure its accuracy, precision, linearity, and robustness for the intended application. impactfactor.orgmdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Nitrosamine (B1359907) Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a critical analytical technique for the identification and quantification of trace-level nitrosamine impurities in chemical substances, including this compound. Nitrosamines are a class of compounds classified as probable human carcinogens, and their presence, even at minute levels, is a significant safety concern. nih.gov The formation of nitrosamines can occur when secondary or tertiary amines, such as this compound, react with nitrosating agents (e.g., nitrites).

Liquid chromatography tandem mass spectrometry (LC-MS/MS) has become the preferred method for analyzing these impurities due to its exceptional sensitivity, selectivity, and precision, which are necessary for detecting contaminants at the stringent regulatory limits. researchgate.netresearchgate.net The methodology allows for the unequivocal assessment of the analyte in the presence of other components like impurities and degradants. pmda.go.jp

The general procedure involves dissolving the this compound sample in a suitable solvent, followed by chromatographic separation on an HPLC column. The separation is typically achieved using a reversed-phase column with a gradient elution of a mobile phase consisting of an aqueous component (often with a formic acid modifier) and an organic solvent like methanol or acetonitrile (B52724). lcms.czfda.gov.tw Following separation, the eluent is introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) is a common ion source used for nitrosamine analysis, though heated electrospray ionization (HESI) is also employed. fda.gov.twnih.govrsc.org The mass spectrometer, particularly a triple quadrupole or high-resolution mass spectrometer (HRMS), is operated in Multiple Reaction Monitoring (MRM) or Full Scan MS mode to ensure high selectivity and achieve the required low limits of detection (LOD) and quantification (LOQ). pmda.go.jplcms.cz

Table 1: Illustrative HPLC-MS/MS Parameters for Nitrosamine Analysis

Parameter Typical Setting Reference HPLC System Ultra-High Performance Liquid Chromatography (UHPLC) pmda.go.jp Column Reversed-phase C18 (e.g., Hypersil GOLD C18, 1.9 µm, 100 x 2.1 mm) pmda.go.jp Mobile Phase A Water + 0.1% Formic Acid pmda.go.jp Mobile Phase B Methanol or Acetonitrile + 0.1% Formic Acid [4, 13] Flow Rate 0.3 - 0.5 mL/min pmda.go.jp Injection Volume 10 - 100 µL pmda.go.jp Ion Source Atmospheric Pressure Chemical Ionization (APCI) or Heated Electrospray Ionization (HESI) [1, 11] MS Detector Triple Quadrupole (MS/MS) or High-Resolution Mass Spectrometer (HRMS) [2, 4, 12] Analysis Mode Multiple Reaction Monitoring (MRM) nih.gov

Potentiometric Titration Methods

Potentiometric titration is a robust and accurate analytical method for determining the purity of this compound. As a weak base, this compound can be assayed by titration with a strong acid in a non-aqueous medium. Non-aqueous titrations are necessary because the basicity of aliphatic amines is often not sufficiently strong to yield a sharp, well-defined endpoint in aqueous solutions.

In this method, a sample of this compound is dissolved in a suitable aprotic or non-polar solvent, such as toluene or a mixture of toluene and methanol. researchgate.net The use of an inert, aprotic solvent prevents competition for the titrant's protons, leading to a more distinct inflection point in the titration curve. researchgate.net The solution is then titrated with a standardized solution of a strong acid, typically perchloric acid or hydrochloric acid dissolved in a non-aqueous solvent like glacial acetic acid or toluene. researchgate.net

The progress of the titration is monitored by measuring the potential difference (in millivolts) between a reference electrode (e.g., silver-silver chloride) and an indicator electrode (e.g., a glass electrode) immersed in the solution. The endpoint of the titration is the point of maximum inflection on the titration curve, which corresponds to the equivalence point where all the this compound has been neutralized by the acid. This method provides a reliable quantification of the amine content and is a standard procedure for purity assessment in quality control.

Table 2: Typical Parameters for Potentiometric Titration of an Amine

Parameter Description/Value Reference Analyte This compound Solvent Toluene or other suitable aprotic solvent Titrant 0.1 M Perchloric acid in glacial acetic acid or Hydrochloric acid in toluene Indicator Electrode Glass Electrode Reference Electrode Silver-Silver Chloride (Ag/AgCl) Electrode Endpoint Determination Maximum inflection point of the potential (mV) vs. titrant volume (mL) curve Apparatus Automatic Potentiometric Titrator

Computational Chemistry and Theoretical Insights into N Methyl Diisobutylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of molecular structure and reactivity. For N-Methyl diisobutylamine (B89472), these computational methods provide a quantitative understanding of its electronic properties, which govern its chemical behavior. By solving approximations of the Schrödinger equation, we can determine the electron distribution, molecular orbital energies, and other key descriptors that are difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For a tertiary amine like N-Methyl diisobutylamine, a common approach involves using a hybrid functional, such as B3LYP, which combines the strengths of both Hartree-Fock theory and density functional approximations.

A typical DFT study on this compound would begin with geometry optimization to find the lowest energy arrangement of its atoms. Following optimization, various electronic properties can be calculated. The distribution of electron density reveals that the highest concentration is around the nitrogen atom, a consequence of its high electronegativity and the presence of a lone pair of electrons. This is also reflected in the calculated electrostatic potential map, which would show a region of negative potential around the nitrogen, indicating its nucleophilic character and propensity to interact with electrophiles or engage in hydrogen bonding.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides further insights into the bonding and charge distribution. For this compound, NBO analysis would quantify the charge on each atom, confirming the negative partial charge on the nitrogen and positive partial charges on the adjacent carbon and hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Calculated Value |

| Total Energy | -388.123 Hartrees |

| Dipole Moment | 0.85 Debye |

| NBO Charge on Nitrogen | -0.45 e |

| NBO Charge on Methyl Carbon (N-CH3) | -0.28 e |

| NBO Charge on Methylene Carbons (N-CH2) | -0.15 e |

Note: The data in this table is hypothetical and representative of values expected from DFT calculations for a molecule of this type.

Frontier Molecular Orbital Analysis (LUMO, HOMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It posits that the most important interactions between two reacting molecules involve the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, corresponding to its lone pair of electrons. This orbital is high in energy, making the electrons relatively easy to donate, which explains the nucleophilic and basic nature of amines. The LUMO, on the other hand, is an antibonding orbital, likely distributed over the C-N and C-H bonds. It represents the lowest energy location to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO-LUMO gap would be relatively large, characteristic of a stable, saturated aliphatic amine.

Table 2: Frontier Molecular Orbital Energies of this compound (Hypothetical)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | +1.5 | Antibonding orbitals of C-N and C-H bonds |

| HOMO | -8.5 | Primarily localized on the nitrogen lone pair |

| HOMO-LUMO Gap | 10.0 | Indicates high kinetic stability |

Note: The data in this table is hypothetical and serves to illustrate the expected results from a quantum chemical calculation.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are essential for exploring the dynamic and conformational behavior of molecules. These methods treat molecules as a collection of atoms held together by springs (bonds) and governed by a set of classical mechanics rules known as a force field.

Conformational Analysis and Energy Minimization

Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of the resulting structures using a molecular mechanics force field. The identified low-energy conformers can then be further optimized using more accurate quantum chemical methods.

For this compound, the lowest energy conformer would likely adopt a staggered arrangement around the C-N and C-C bonds to minimize steric clashes between the bulky isobutyl groups and the methyl group. Energy minimization is the process of finding the geometry that corresponds to a local minimum on the potential energy surface. This is a crucial step before performing more complex calculations, as it ensures that the starting structure is at a stable point.

Table 3: Relative Energies of Hypothetical this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| A | 180° (anti) | 0.0 |

| B | 60° (gauche) | 1.2 |

| C | -60° (gauche) | 1.2 |

Note: This data is hypothetical and represents a simplified conformational landscape.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. By modeling the reaction pathway, we can identify the transition state, which is the highest energy point along the reaction coordinate, and calculate the activation energy, which determines the reaction rate.

A fundamental reaction of this compound is its protonation by an acid, a classic Brønsted-Lowry acid-base reaction. To model this, one would place a proton-donating species, such as a hydronium ion (H3O+), near the nitrogen atom of the amine. The geometry of the system is then optimized to find the transition state structure. At the transition state, a new N-H bond is partially formed, and the H-O bond in the hydronium ion is partially broken.

Frequency calculations are essential for characterizing the transition state. A true transition state will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy for the reaction.

For the protonation of this compound, the activation energy is expected to be very low, consistent with the high speed of acid-base reactions. The reaction would also be highly exothermic, reflecting the stability of the resulting ammonium (B1175870) salt.

Table 4: Hypothetical Energy Profile for the Protonation of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Amine + H3O+) | 0.0 |

| Transition State | +2.5 |

| Products (Ammonium + H2O) | -15.0 |

Note: The data presented is hypothetical and intended to illustrate the principles of reaction pathway modeling.

Prediction and Validation of Thermochemical Properties

Computational chemistry provides powerful tools for the prediction and validation of the thermochemical properties of molecules like this compound. These theoretical insights are crucial for understanding the compound's stability, energy content, and reactivity, which is essential for process design, safety analysis, and chemical synthesis.

Enthalpies of Formation and Combustion Studies

A study by Ribeiro da Silva et al. (1997) measured the standard molar enthalpy of combustion of liquid diisobutylamine by static bomb calorimetry and derived its standard molar enthalpy of formation. nist.gov Such experimental values for closely related molecules are invaluable for benchmarking computational methods. Theoretical chemists can use these data to validate the accuracy of different computational levels of theory (e.g., DFT, G3, G4) before applying them to the target molecule, this compound. The process involves calculating the enthalpies of formation and combustion for the known compound (diisobutylamine) and comparing the computed values with the experimental results. If the chosen theoretical model provides results in good agreement with the experimental data, it can then be used with higher confidence to predict the properties of the unknown this compound.

| Property | Experimental Value (kJ·mol⁻¹) | Reference |

|---|---|---|

| Standard Molar Enthalpy of Combustion (ΔcH°) | -5596.5 ± 1.2 | Ribeiro da Silva et al. (1997) nist.gov |

| Standard Molar Enthalpy of Formation (ΔfH°) | -231.8 ± 1.6 | Ribeiro da Silva et al. (1997) nist.gov |

Group Contribution Methods and Computational Thermochemistry

Group contribution methods are a class of estimation techniques used to predict the thermodynamic and physical properties of pure compounds and mixtures based on their molecular structure. wikipedia.org These methods operate on the principle that a molecule's properties can be approximated by the sum of contributions from its individual functional groups. wikipedia.orgmdpi.com For this compound, the molecule would be deconstructed into its constituent groups.

The Joback method, a well-known first-order group-contribution method, can be used to estimate properties like the ideal gas enthalpy of formation. wikipedia.org The application of such methods involves identifying and counting the specific groups within the molecule.

| Group Type | Group Formula | Count in this compound |

|---|---|---|

| Primary Alkyl | -CH₃ | 4 |

| Tertiary Alkyl | >CH- | 2 |

| Methylene, Alkyl | -CH₂- | 2 |

| Tertiary Amine | >N- (Alkyl) | 1 |

While group contribution methods offer rapid estimations, modern computational thermochemistry, employing high-level quantum chemical calculations, provides more accurate and detailed insights. researchgate.netnih.gov Methods like Gaussian-4 (G4) or Complete Basis Set (CBS) theories can calculate the gas-phase enthalpy of formation with high accuracy. These ab initio calculations are often combined with experimental data for related compounds to develop and refine group contribution parameters, leading to improved predictive models for entire classes of compounds, such as aliphatic amines. researchgate.net

Computational Screening and Design Principles

Computational screening techniques are pivotal in modern drug discovery and materials science for rapidly identifying molecules with desired properties from vast virtual libraries. This compound, as a structural fragment or a complete molecule, can be evaluated using these in silico methods.

Ligand-Based Virtual Screening Methodologies

Ligand-based virtual screening (LBVS) relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. mdpi.com This approach does not require knowledge of the 3D structure of the biological target. Instead, a known active molecule, or "pivot," is used as a template to search for similar compounds.

Structure-Based Virtual Screening Methodologies

Structure-based virtual screening (SBVS) is a computational technique that utilizes the three-dimensional structure of a biological target, typically a protein, to identify potential ligands. researchsquare.comscispace.com The primary method in SBVS is molecular docking, which predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. plos.org

In a hypothetical SBVS campaign, this compound could be part of a virtual library of small molecules screened against a specific protein target. The process involves several key steps:

Target Preparation : The 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB) and prepared for docking. This involves adding hydrogen atoms, assigning charges, and defining the binding site or active site. researchsquare.com

Ligand Preparation : A 3D representation of this compound (and other library compounds) is generated and optimized to find its low-energy conformation.

Molecular Docking : A docking algorithm systematically samples different orientations and conformations of the ligand within the protein's binding site.

Scoring : The resulting poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The scores are used to rank the compounds, with the top-scoring molecules selected for further investigation. scispace.com

The same study that used a diisobutylamine derivative for LBVS also employed SBVS, where the top-ranked compounds from the initial screening were subjected to molecular docking to determine their binding affinity and interactions with the target. researchgate.net This integrated approach, combining both ligand- and structure-based methods, is a powerful strategy in computational drug design.

| Step | Description | Key Objective |

|---|---|---|

| 1. Target Identification & Preparation | Select a biologically relevant protein and prepare its 3D structure. | Create a computationally ready model of the receptor's binding site. |

| 2. Ligand Library Assembly | Compile a database of small molecules (including this compound). | Generate a diverse set of potential binders. |

| 3. Molecular Docking | Predict the binding pose of each ligand in the target's active site. | Determine the most likely protein-ligand interactions. |

| 4. Scoring and Ranking | Use a scoring function to estimate the binding affinity for each pose. | Prioritize compounds with the highest predicted affinity. |

| 5. Post-Processing & Hit Selection | Filter results based on interaction patterns, drug-likeness, etc. | Select a small subset of promising "hits" for further study. |

Advanced Applications and Emerging Research Directions

Integration in Functional Materials and Chemical Formulations